5-bromo-2-(chloromethyl)Pyrimidine
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Overview
Description
5-Bromo-2-(chloromethyl)pyrimidine is a heterocyclic organic compound with the molecular formula C5H4BrClN2 It is a derivative of pyrimidine, where the bromine atom is substituted at the 5th position and a chloromethyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-(chloromethyl)pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the bromination of 2-(chloromethyl)pyrimidine using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve a one-step synthesis method where the organic amine is catalyzed to react at a relatively low temperature. This method is advantageous due to its safety, high efficiency, and energy conservation .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chloromethyl group is replaced by other nucleophiles.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases such as potassium carbonate or cesium carbonate in solvents like tetrahydrofuran (THF) or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azido, thiocyanato, or amino derivatives of pyrimidine.
Coupling Products:
Scientific Research Applications
5-Bromo-2-(chloromethyl)pyrimidine is utilized in various fields of scientific research:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 5-bromo-2-(chloromethyl)pyrimidine in biological systems involves its interaction with specific molecular targets. For instance, in enzyme inhibition, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. In receptor modulation, it may act as an agonist or antagonist, altering the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
- 5-Bromo-2-(isopropylamino)pyrimidine
- 5-Bromo-2-(2-thienyl)pyridine
- 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine
Comparison: Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromo-2-(chloromethyl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-4-2-8-5(1-7)9-3-4/h2-3H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWREPDNZURRPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CCl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608672 |
Source
|
Record name | 5-Bromo-2-(chloromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10608672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944903-00-8, 944900-08-7 |
Source
|
Record name | 5-Bromo-2-(chloromethyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944903-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-(chloromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10608672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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